2,2,2-Trichloro-1-(7-chloro-3-indolyl)ethanone
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Overview
Description
2,2,2-Trichloro-1-(7-chloro-3-indolyl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a trichloromethyl group and a chloro-substituted indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(7-chloro-3-indolyl)ethanone typically involves the reaction of 7-chloroindole with trichloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(7-chloro-3-indolyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The indole ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the trichloromethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of reduced indole compounds.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(7-chloro-3-indolyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(7-chloro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(3-indolyl)ethanone: Lacks the chloro substitution on the indole ring.
1-(7-chloro-3-indolyl)ethanone: Lacks the trichloromethyl group.
Uniqueness
2,2,2-Trichloro-1-(7-chloro-3-indolyl)ethanone is unique due to the presence of both the trichloromethyl group and the chloro-substituted indole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H5Cl4NO |
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Molecular Weight |
297.0 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(7-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl4NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H |
InChI Key |
GDAQXVBBFOIDLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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